molecular formula C16H14N2O3 B10812608 4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B10812608
M. Wt: 282.29 g/mol
InChI Key: LOMXCPKWRVIZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines a dimethylaminophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Uniqueness

4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H14N2O3/c1-18(2)12-7-5-11(6-8-12)10-13-16(19)21-15(17-13)14-4-3-9-20-14/h3-10H,1-2H3

InChI Key

LOMXCPKWRVIZDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.